UDP-glucosamine disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

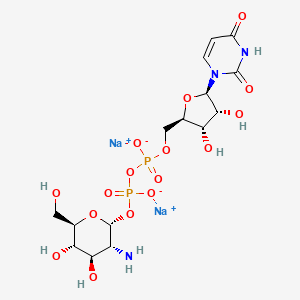

Molecular Formula |

C15H23N3Na2O16P2 |

|---|---|

Molecular Weight |

609.28 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C15H25N3O16P2.2Na/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25;;/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10-,11-,12-,13-,14-;;/m1../s1 |

InChI Key |

OYUJNUWEWMWPBM-CZILZAFRSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)N)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of UDP-Glucosamine Disodium in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), commercially available as its stable disodium salt, stands as a cornerstone of glycobiology. This activated sugar nucleotide is the final product of the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. As the universal donor substrate for N-acetylglucosamine (GlcNAc) transferases, UDP-GlcNAc is indispensable for the synthesis of all major classes of glycoconjugates, including glycoproteins, proteoglycans, glycolipids, and GPI anchors. Furthermore, it is the sole substrate for O-GlcNAc transferase (OGT), which catalyzes the dynamic O-GlcNAcylation of thousands of intracellular proteins, a post-translational modification akin to phosphorylation that regulates a vast array of cellular processes. This guide provides an in-depth examination of the biosynthesis, diverse functions, and regulatory significance of UDP-GlcNAc, presenting key quantitative data, experimental methodologies, and pathway visualizations to support advanced research and therapeutic development.

Introduction: From Metabolic Hub to Glycosylation Precursor

UDP-N-acetylglucosamine (UDP-GlcNAc) is a high-energy nucleotide sugar that serves as the fundamental building block for the incorporation of N-acetylglucosamine into a vast array of biomolecules.[1][2] Its disodium salt form is a stable, soluble version commonly used in research and biochemical assays.[3][4] The cellular concentration of UDP-GlcNAc is a direct reflection of the metabolic state, as its synthesis via the hexosamine biosynthetic pathway (HBP) utilizes key metabolites from major nutrient pathways.[5][6] This positions UDP-GlcNAc as a critical metabolic sensor; its availability dictates the flux of glycosylation pathways that are essential for protein folding, stability, localization, and function.[6][7] Deregulation of the HBP and subsequent alterations in UDP-GlcNAc levels are implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key area of interest for drug development.[7][8]

Biosynthesis: The Hexosamine Biosynthetic Pathway (HBP)

The HBP is the sole de novo pathway for UDP-GlcNAc synthesis in mammals, integrating inputs from glycolysis (glucose), amino acid metabolism (glutamine), fatty acid metabolism (acetyl-CoA), and nucleotide metabolism (UTP).[2][5]

The pathway consists of four key enzymatic steps:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the HBP.[5] It transfers the amide group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to produce glucosamine-6-phosphate (GlcN-6-P).[9]

-

Glucosamine-phosphate N-acetyltransferase (GNPNAT) : This enzyme acetylates GlcN-6-P using acetyl-CoA to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

Phosphoacetylglucosamine mutase (PGM3/AGM1) : This enzyme isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, GlcNAc-1-P is combined with UTP to generate UDP-GlcNAc and pyrophosphate.

The HBP is tightly regulated, primarily through feedback inhibition of GFAT by the pathway's end-product, UDP-GlcNAc.[4][9] Additionally, a salvage pathway can generate UDP-GlcNAc from free glucosamine or N-acetylglucosamine.[6]

References

- 1. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. UDP-ALPHA-D-N-ACETYLGLUCOSAMINE, DISODIUM SALT | 91183-98-1 [chemicalbook.com]

- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of UDP-Glucosamine Disodium in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (UDP)-glucosamine disodium serves as a critical precursor to UDP-N-acetylglucosamine (UDP-GlcNAc), a central metabolite in the hexosamine biosynthetic pathway (HBP). The intracellular concentration of UDP-GlcNAc is a key determinant of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This O-GlcNAcylation acts as a crucial nutrient sensor and plays a significant regulatory role in a multitude of cellular signaling pathways, rivaling phosphorylation in its importance and scope. This technical guide provides an in-depth exploration of the function of UDP-glucosamine disodium in cellular signaling, with a focus on the downstream effects of UDP-GlcNAc and O-GlcNAcylation. It includes a detailed overview of key signaling pathways influenced by this modification, quantitative data on its effects, and comprehensive experimental protocols for its study.

Introduction: From this compound to a Key Signaling Regulator

This compound is a salt form of UDP-glucosamine, which is readily converted within the cell to UDP-N-acetylglucosamine (UDP-GlcNAc). This conversion is a critical step in the hexosamine biosynthetic pathway (HBP), a metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] The end-product of the HBP, UDP-GlcNAc, is the sole sugar donor for O-GlcNAc transferase (OGT), the enzyme responsible for attaching a single N-acetylglucosamine moiety to serine and threonine residues of target proteins.[3][4] This process, known as O-GlcNAcylation, is reversed by O-GlcNAcase (OGA).[3] The dynamic interplay between OGT and OGA activities modulates the O-GlcNAc status of thousands of proteins, thereby regulating their function, stability, and localization.[5][6] Consequently, fluctuations in intracellular UDP-GlcNAc levels, influenced by the availability of precursors like UDP-glucosamine, directly impact major cellular signaling networks.

The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation

The HBP is a critical nutrient-sensing pathway. When cells are replete with nutrients, an increased flux through the HBP leads to higher concentrations of UDP-GlcNAc. This, in turn, promotes protein O-GlcNAcylation, signaling a state of nutrient abundance.

Impact on Key Cellular Signaling Pathways

O-GlcNAcylation has been shown to modulate a wide array of signaling pathways, often through a complex interplay with protein phosphorylation.

Insulin/AKT Signaling Pathway

The insulin signaling pathway is a primary regulator of glucose metabolism. O-GlcNAcylation has been shown to have a predominantly inhibitory effect on this pathway, contributing to insulin resistance.[7][8]

Quantitative Effects on Insulin/AKT Signaling:

| Target Protein | O-GlcNAcylation Effect | Quantitative Change | Cell Type | Reference |

| AKT | Negative regulation of phosphorylation | Decreased Ser473 phosphorylation upon OGT overexpression. | Neuronal cells | [5] |

| AKT | O-GlcNAcylation at T430 and T479 promotes phosphorylation at S473. | Site-directed mutation of T430 and T479 decreased O-GlcNAcylation and subsequent phosphorylation. | Vascular Smooth Muscle Cells | [9] |

| GSK3β | No significant change upon OGT overexpression, but decreased phosphorylation upon OGT knockdown. | - | HEK293-FT cells | [5] |

| IRS-1 | Attenuates insulin-mediated phosphorylation. | - | Adipocytes | [7] |

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. O-GlcNAcylation can both positively and negatively regulate NF-κB activity depending on the specific subunit and the cellular context.[2][10]

Quantitative Effects on NF-κB Signaling:

| Target Protein | O-GlcNAcylation Effect | Quantitative Change | Cell Type | Reference |

| p65/RelA | Increased transcriptional activity under hyperglycemic conditions. | O-GlcNAcylation on Thr-352 is critical for transcriptional activation. | Vascular Smooth Muscle Cells | [2][11] |

| p65/RelA | Decreased affinity for IκBα, leading to increased nuclear localization. | - | Various | [10] |

| c-Rel | Increased DNA binding and transcriptional activity. | O-GlcNAcylation at Ser-350 is required for its function. | Lymphocytes | [12][13] |

Sp1-Mediated Transcription

Sp1 is a ubiquitous transcription factor involved in the expression of a vast number of genes. O-GlcNAcylation of Sp1 generally leads to a decrease in its transcriptional activity by interfering with its interaction with other transcriptional machinery components.[14][15]

Quantitative Effects on Sp1-Mediated Transcription:

| Target Protein | O-GlcNAcylation Effect | Quantitative Change | Experimental System | Reference |

| Sp1 | Represses transcriptional activation capability of its second activation domain. | O-GlcNAcylation of a model peptide (SpE) markedly inhibited its ability to activate transcription in vitro. | In vitro transcription | [3][15] |

| Sp1 | Interrupts physical interaction with NF-YA. | - | In vivo (co-immunoprecipitation) | [16][17] |

| Sp1 | Inhibits cooperative activation of the U2 snRNA gene with Oct1. | - | In vivo (reporter assays) | [18] |

Experimental Protocols

Quantification of Intracellular UDP-GlcNAc by HPLC

This protocol outlines a general method for the extraction and quantification of UDP-GlcNAc from cultured cells using high-performance liquid chromatography (HPLC).[13][15]

Materials:

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

0.6 M Perchloric Acid (PCA), ice-cold

-

1 M Potassium Carbonate (K2CO3), ice-cold

-

HPLC system with a strong anion exchange (SAX) column

-

UDP-GlcNAc standard

-

Mobile phases (e.g., ammonium phosphate buffers)

Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.6 M PCA to the cell pellet.

-

Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant to a new tube.

-

Add 1 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.0.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the sample onto a SAX-HPLC column.

-

Elute with a gradient of an appropriate buffer system (e.g., ammonium phosphate).

-

Detect UDP-GlcNAc by UV absorbance at 262 nm.

-

Quantify by comparing the peak area to a standard curve generated with known concentrations of UDP-GlcNAc.

-

Detection of Protein O-GlcNAcylation by Immunoprecipitation and Western Blotting

This protocol provides a method to immunoprecipitate a protein of interest and detect its O-GlcNAcylation status.[19][20][21]

Materials:

-

Cell lysate

-

Lysis buffer (containing protease and OGA inhibitors like PUGNAc or Thiamet-G)

-

Antibody against the protein of interest

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody against the protein of interest and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with an anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the protein of interest.

-

Conclusion and Future Directions

This compound, through its conversion to UDP-GlcNAc, is a fundamental molecule that sits at the intersection of metabolism and cellular signaling. The subsequent O-GlcNAcylation of proteins provides a mechanism for cells to respond to their nutrient status and modulate critical signaling pathways. The aberrant regulation of the HBP and O-GlcNAcylation is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders.[5][6]

Future research will likely focus on elucidating the specific O-GlcNAcylation sites on a wider range of signaling proteins and understanding how these modifications, in concert with phosphorylation and other PTMs, create a complex regulatory code. The development of more specific and potent inhibitors of OGT and OGA will be crucial for dissecting the functional roles of O-GlcNAcylation and for exploring its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate and vital role of UDP-glucosamine-derived signaling in cellular physiology and disease.

References

- 1. UDP-GlcNAc Disodium Salt | TargetMol [targetmol.com]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. pnas.org [pnas.org]

- 4. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of transient and sustained transforming growth factor-β signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Activation of the Transcriptional Function of the NF-κB Protein c-Rel by O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]

- 14. experts.llu.edu [experts.llu.edu]

- 15. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. O-GlcNAcylation of Sp1 interrupts Sp1 interaction with NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. O-GlcNAc modification of Sp1 inhibits the functional interaction between Sp1 and Oct1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]

- 20. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Deep Dive into UDP-GlcNAc Biosynthesis: A Comparative Analysis of Bacterial and Eukaryotic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical precursor for the synthesis of essential glycoconjugates in all domains of life, playing a pivotal role in cell wall integrity, protein glycosylation, and signaling. The biosynthetic pathway of this vital nucleotide sugar, however, exhibits significant divergences between bacteria and eukaryotes, presenting a compelling area of study for the development of novel antimicrobial agents. This technical guide provides a comprehensive comparison of the UDP-GlcNAc biosynthesis pathways in bacteria and eukaryotes, detailing the enzymatic steps, regulatory mechanisms, and key structural differences. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the enzymes involved and the quantification of UDP-GlcNAc, alongside a compilation of quantitative kinetic data to facilitate comparative analysis and inform drug discovery efforts.

Introduction

The biosynthesis of UDP-GlcNAc is a fundamental metabolic pathway that provides the activated form of N-acetylglucosamine (GlcNAc) for a myriad of cellular processes. In bacteria, UDP-GlcNAc is an indispensable building block for the synthesis of peptidoglycan, the major component of the bacterial cell wall, as well as lipopolysaccharide and other surface glycans. In eukaryotes, UDP-GlcNAc is the donor substrate for N-linked and O-linked glycosylation of proteins, the synthesis of glycosaminoglycans, and the formation of GPI anchors. The essential nature of this pathway in both domains, coupled with distinct enzymatic machinery, has made it an attractive target for the development of selective inhibitors, particularly antimicrobial agents. This guide will elucidate the core differences and similarities between the bacterial and eukaryotic pathways, providing a robust resource for researchers in the field.

The Bacterial UDP-GlcNAc Biosynthesis Pathway

The bacterial pathway for UDP-GlcNAc synthesis is a concise and efficient four-step process, starting from the glycolytic intermediate fructose-6-phosphate. A key feature of this pathway is the bifunctional enzyme GlmU, which catalyzes the final two steps.

Pathway Overview:

-

GlmS (Glutamine:fructose-6-phosphate amidotransferase): Catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate.[1]

-

GlmM (Phosphoglucosamine mutase): Isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P).[2]

-

GlmU (Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase) - Acetyltransferase domain: Acetylates GlcN-1-P using acetyl-CoA to produce N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[3][4]

-

GlmU (Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase) - Uridyltransferase domain: Transfers a UMP moiety from UTP to GlcNAc-1-P to generate UDP-GlcNAc and pyrophosphate.[3][4]

Caption: Bacterial UDP-GlcNAc biosynthesis pathway.

The Eukaryotic UDP-GlcNAc Biosynthesis Pathway

The eukaryotic pathway shares the same starting metabolite, fructose-6-phosphate, and also proceeds through four enzymatic steps. However, a key distinction lies in the separation of the acetyltransferase and uridyltransferase activities into two distinct enzymes.

Pathway Overview:

-

GFAT (Glutamine:fructose-6-phosphate amidotransferase; also known as GFA1): Analogous to the bacterial GlmS, this enzyme catalyzes the formation of GlcN-6-P from fructose-6-phosphate and glutamine.[5]

-

GNA1 (Glucosamine-6-phosphate N-acetyltransferase): This enzyme acetylates GlcN-6-P at the 6-position to yield N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

AGM1/PGM3 (Phosphoacetylglucosamine mutase): This mutase isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[5][6]

-

UAP1/AGX1 (UDP-N-acetylglucosamine pyrophosphorylase): The final step involves the transfer of UMP from UTP to GlcNAc-1-P, producing UDP-GlcNAc and pyrophosphate.[5][7]

Caption: Eukaryotic UDP-GlcNAc biosynthesis pathway.

Quantitative Comparison of Enzyme Kinetics

The following tables summarize the available kinetic parameters for the enzymes in the bacterial and eukaryotic UDP-GlcNAc biosynthesis pathways. It is important to note that these values can vary depending on the specific organism, experimental conditions (pH, temperature), and assay method used.

Table 1: Kinetic Parameters of Bacterial UDP-GlcNAc Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference(s) |

| GlmS | Escherichia coli | Fructose-6-P | 560 | - | - | [8] |

| Glutamine | - | - | - | |||

| GlmM | Escherichia coli | GlcN-6-P | - | - | - | |

| GlcN-1-P | - | - | - | |||

| GlmU (Acetyltransferase) | Escherichia coli | GlcN-1-P | 70 | - | - | [9] |

| Acetyl-CoA | - | - | - | |||

| Mycobacterium tuberculosis | GlcN-1-P | 560 | - | 0.81 µmol/min/mg | [10] | |

| Acetyl-CoA | 280 | - | 0.93 µmol/min/mg | [10] | ||

| GlmU (Uridyltransferase) | Escherichia coli | GlcNAc-1-P | 18 | 1.2 x 106 M-1s-1 (kcat/Km) | - | [2][4] |

| UTP | 100 | - | - | [9] | ||

| Mycobacterium tuberculosis | GlcNAc-1-P | 20 - 110 | 1 - 350 | - | [11] | |

| UTP | 10 - 70 | - | - | [11] |

Table 2: Kinetic Parameters of Eukaryotic UDP-GlcNAc Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference(s) |

| GFAT1 | Homo sapiens | Fructose-6-P | 7 | - | - | [12] |

| Glutamine | - | - | - | |||

| GFAT2 | Homo sapiens | Fructose-6-P | - | 0.03 min-1 | - | [10] |

| Glutamine | - | - | - | |||

| GNA1 | Homo sapiens | GlcN-6-P | - | - | - | |

| Acetyl-CoA | - | - | - | |||

| AGM1/PGM3 | Mus musculus | GlcNAc-6-P | - | - | - | [6] |

| GlcNAc-1-P | - | - | - | |||

| UAP1/AGX1 | Homo sapiens | GlcNAc-1-P | - | - | - | |

| UTP | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of UDP-GlcNAc biosynthesis.

Expression and Purification of Recombinant Enzymes

A general protocol for the expression and purification of His-tagged recombinant proteins in E. coli is provided below. This can be adapted for each specific enzyme of the UDP-GlcNAc biosynthesis pathway.

Caption: General workflow for recombinant protein expression and purification.

Protocol:

-

Cloning: The gene of interest is cloned into a suitable expression vector, such as a pET vector containing an N- or C-terminal polyhistidine (His) tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail. Cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. The purified protein concentration is determined, and the protein is stored at -80°C.[13]

Enzyme Activity Assays

5.2.1. GlmS/GFAT Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of glutamate, which is coupled to the oxidation of NADH by glutamate dehydrogenase.[14]

-

Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 10 mM fructose-6-phosphate, 10 mM glutamine, 0.2 mM NADH, and 10 units/mL glutamate dehydrogenase.

-

Procedure: The reaction is initiated by the addition of the GlmS or GFAT enzyme. The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically.

5.2.2. GlmM/AGM1/PGM3 Activity Assay (Coupled Assay)

This assay couples the production of GlcN-1-P or GlcNAc-1-P to the uridyltransferase reaction of GlmU or UAP1, respectively, and the subsequent cleavage of pyrophosphate.[6]

-

Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM UTP, 1 mM GlcN-6-P (for GlmM) or GlcNAc-6-P (for AGM1/PGM3), a coupling enzyme (GlmU or UAP1), and inorganic pyrophosphatase.

-

Procedure: The reaction is initiated by the addition of the mutase enzyme. The production of inorganic phosphate is measured using a colorimetric method, such as the malachite green assay.

5.2.3. GlmU Acetyltransferase Activity Assay (DTNB Assay)

This assay measures the release of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product.[15]

-

Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 1 mM GlcN-1-P, 0.5 mM acetyl-CoA, and 0.2 mM DTNB.

-

Procedure: The reaction is initiated by the addition of the GlmU enzyme. The increase in absorbance at 412 nm is monitored spectrophotometrically.

5.2.4. GlmU/UAP1 Uridyltransferase Activity Assay (Coupled Pyrophosphate Assay)

This assay measures the production of pyrophosphate (PPi) using a coupled enzymatic reaction that leads to the oxidation of NADH.

-

Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM GlcNAc-1-P, 1 mM UTP, and a pyrophosphate detection kit (containing enzymes that couple PPi production to NADH oxidation).

-

Procedure: The reaction is initiated by the addition of the GlmU or UAP1 enzyme. The decrease in absorbance at 340 nm is monitored spectrophotometrically.[16]

Quantification of UDP-GlcNAc in Biological Samples

This protocol describes a common method for the extraction and quantification of UDP-GlcNAc from bacterial or eukaryotic cells using high-performance liquid chromatography (HPLC).

Caption: Workflow for UDP-GlcNAc quantification by HPLC.

Protocol:

-

Sample Preparation: Bacterial or eukaryotic cells are rapidly harvested and metabolism is quenched, typically by flash-freezing in liquid nitrogen or by adding a cold quenching solution.

-

Extraction: Metabolites are extracted from the cell pellet using a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water.

-

Clarification: The extract is centrifuged at high speed to pellet cell debris and proteins.

-

Analysis by HPLC: The supernatant containing the soluble metabolites is analyzed by HPLC, typically using an anion-exchange column. UDP-GlcNAc is detected by its UV absorbance at 262 nm and quantified by comparing its peak area to a standard curve of known UDP-GlcNAc concentrations.[17]

Conclusion

The biosynthesis of UDP-GlcNAc represents a fundamental and highly conserved metabolic pathway. However, the distinct enzymatic strategies employed by bacteria and eukaryotes offer a promising avenue for the development of selective antimicrobial therapeutics. The bifunctional nature of the bacterial GlmU enzyme, in particular, stands out as a key difference and a validated drug target. This technical guide has provided a detailed comparative analysis of these pathways, supported by quantitative kinetic data and robust experimental protocols. It is our hope that this comprehensive resource will serve as a valuable tool for researchers and drug development professionals working to understand and exploit the fascinating biology of UDP-GlcNAc biosynthesis.

References

- 1. cbs.umn.edu [cbs.umn.edu]

- 2. Acetyltransfer precedes uridylyltransfer in the formation of UDP-N-acetylglucosamine in separable active sites of the bifunctional GlmU protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. cs.tufts.edu [cs.tufts.edu]

- 6. Agm1/Pgm3-Mediated Sugar Nucleotide Synthesis Is Essential for Hematopoiesis and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of GFAT-1 feedback regulation activates the hexosamine pathway that modulates protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Directed evolution and characterization of Escherichia coli glucosamine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 12. researchgate.net [researchgate.net]

- 13. neb.com [neb.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Copurification of glucosamine-1-phosphate acetyltransferase and N-acetylglucosamine-1-phosphate uridyltransferase activities of Escherichia coli: characterization of the glmU gene product as a bifunctional enzyme catalyzing two subsequent steps in the pathway for UDP-N-acetylglucosamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-Glucosamine in Glycoprotein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism, integrating glucose, amino acid, fatty acid, and nucleotide pathways. As the essential donor substrate for N-acetylglucosamine (GlcNAc) residues, it is indispensable for the synthesis of glycoproteins, proteoglycans, glycolipids, and O-GlcNAc modifications of intracellular proteins. This technical guide provides an in-depth exploration of the biosynthesis of UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP), its subsequent utilization in the endoplasmic reticulum and Golgi apparatus for glycoprotein assembly, and the regulatory mechanisms that govern these processes. Detailed experimental protocols for the quantification of UDP-GlcNAc and the assessment of glycosyltransferase activity are provided, alongside a compilation of key quantitative data to support researchers in the fields of glycobiology, drug development, and biomedical science.

Introduction

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The vast majority of cell surface and secreted proteins are glycosylated, highlighting the critical role of this process in cell-cell communication, signaling, and immunology. Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a high-energy sugar nucleotide that serves as the monosaccharide donor for the incorporation of N-acetylglucosamine into glycan chains.[1] The cellular availability of UDP-GlcNAc is tightly regulated and is a key determinant of the flux through glycosylation pathways.[2] This guide will elucidate the biochemical journey of UDP-GlcNAc from its synthesis to its ultimate role in the creation of functional glycoproteins.

The Hexosamine Biosynthetic Pathway (HBP): Synthesis of UDP-GlcNAc

The de novo synthesis of UDP-GlcNAc occurs in the cytoplasm through the hexosamine biosynthetic pathway (HBP), a four-step enzymatic cascade that funnels a small percentage (2-5%) of cellular glucose into this essential building block.[3][4]

The key enzymatic steps are as follows:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the HBP and catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate.[5]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates glucosamine-6-phosphate using acetyl-CoA as the donor to produce N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[6]

-

Phosphoacetylglucosamine mutase (AGM1/PGM3) : AGM1 catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[5][7]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, UAP1 activates GlcNAc-1-P by transferring a UMP moiety from UTP to form UDP-GlcNAc.[5][8]

A salvage pathway also exists where N-acetylglucosamine can be phosphorylated by N-acetylglucosamine kinase (NAGK) to GlcNAc-6-P, which then enters the HBP.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for substrate-assisted catalysis in N-acetylphosphoglucosamine mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate. | Sigma-Aldrich [sigmaaldrich.com]

The Role of UDP-Glucosamine Disodium as a Substrate for O-GlcNAc Transferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), commercially available as a disodium salt, in its critical role as the donor substrate for O-GlcNAc transferase (OGT). O-GlcNAcylation, the dynamic addition of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a pivotal post-translational modification implicated in a vast array of cellular processes and disease states. A thorough understanding of the interplay between UDP-GlcNAc and OGT is fundamental for research in areas such as signal transduction, metabolism, neurodegeneration, and oncology.

Core Concepts: The O-GlcNAc Cycle and its Substrate

O-GlcNAcylation is a dynamic process regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which catalyzes the addition of O-GlcNAc, and O-GlcNAcase (OGA), which removes it. The sole sugar donor for OGT is UDP-GlcNAc. The availability of UDP-GlcNAc, which is the final product of the hexosamine biosynthetic pathway (HBP), directly influences the extent of protein O-GlcNAcylation, positioning this modification as a key sensor of cellular nutrient status. The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize UDP-GlcNAc.

Quantitative Analysis: OGT Kinetics with UDP-GlcNAc

The enzymatic activity of O-GlcNAc transferase is characterized by its kinetic parameters, which define the affinity of the enzyme for its substrates and its catalytic efficiency. The Michaelis constant (Km) for UDP-GlcNAc reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an inverse measure of the enzyme's affinity for its sugar donor. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of the enzyme is best described by the kcat/Km ratio.

Below is a summary of reported kinetic parameters for O-GlcNAc transferase with UDP-GlcNAc as the donor substrate. It is important to note that these values can vary depending on the specific OGT isoform, the nature of the acceptor substrate (peptide or protein), and the experimental conditions.

| OGT Isoform/Construct | Acceptor Substrate | Km for UDP-GlcNAc (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human sOGT | CKII peptide | 8.5 | Value not reported | Value not reported | [1][2] |

| Human OGT (recombinant) | Nup62 | 0.5 | Value not reported | Value not reported | [3] |

| Human OGT | CKII peptide | Value not reported | Value not reported | Value not reported | [4] |

| Drosophila OGT (Δ1–352) | RBL2 peptide | 17.8 | Value not reported | Value not reported | [5] |

| Human OGT (Δ1–312) | RBL2 peptide | 6.6 | Value not reported | Value not reported | [5] |

Note: The reporting of complete kinetic parameters (Km, kcat, and kcat/Km) for UDP-GlcNAc is not always consistent across the literature, with some studies focusing primarily on the Km value.

Signaling Pathway and Experimental Visualizations

To facilitate a deeper understanding of the processes discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows.

Caption: The Hexosamine Biosynthetic Pathway (HBP) leading to UDP-GlcNAc synthesis.

References

- 1. escholarship.org [escholarship.org]

- 2. Substrate Specificity Provides Insights into the Sugar Donor Recognition Mechanism of O-GlcNAc Transferase (OGT) | PLOS One [journals.plos.org]

- 3. Functional expression of O-linked GlcNAc transferase. Domain structure and substrate specificity. | Sigma-Aldrich [merckmillipore.com]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

The Role of UDP-N-Acetylglucosamine in Bacterial Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is an essential polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity and protection against osmotic lysis.[1][2] The biosynthesis of this complex macromolecule is a multi-stage process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[3][4] A critical precursor in this pathway is Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a nucleotide sugar that serves as a fundamental building block for the glycan strands of peptidoglycan.[5][6]

This technical guide provides an in-depth exploration of the involvement of UDP-GlcNAc in peptidoglycan synthesis, detailing the enzymatic steps, presenting key quantitative data, outlining experimental protocols, and visualizing the core pathways. Understanding this pathway is paramount for the development of novel antimicrobial agents, as many successful antibiotics target various stages of peptidoglycan biosynthesis.[2][6]

The Cytoplasmic Stage: Synthesis of Peptidoglycan Precursors

The journey of peptidoglycan synthesis begins in the bacterial cytoplasm with the formation of the activated nucleotide sugar, UDP-GlcNAc, and its subsequent conversion to UDP-N-acetylmuramic acid (UDP-MurNAc) and the UDP-MurNAc-pentapeptide.[2][5]

Biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc)

The synthesis of UDP-GlcNAc starts from the glycolytic intermediate fructose-6-phosphate and involves four key enzymatic reactions catalyzed by three enzymes.[7][8]

-

GlmS (Glutamine-fructose-6-phosphate amidotransferase): Catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate and glutamine.[9]

-

GlmM (Phosphoglucosamine mutase): Isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate.[7][9]

-

GlmU (Bifunctional N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate N-acetyltransferase): This essential bifunctional enzyme first catalyzes the acetylation of glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). Subsequently, it facilitates the uridylation of GlcNAc-1-P using UTP to produce UDP-GlcNAc and pyrophosphate.[9][10][11] In eukaryotes, these two steps are carried out by separate enzymes, making the bifunctional GlmU an attractive target for antibacterial drug development.[12]

Conversion of UDP-GlcNAc to UDP-MurNAc-Pentapeptide

Once synthesized, UDP-GlcNAc serves as the substrate for the first committed step of peptidoglycan biosynthesis.[3]

-

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc, forming UDP-GlcNAc-enolpyruvate.[7][13] MurA is the target of the antibiotic fosfomycin.[3][13]

-

MurB (UDP-N-acetylglucosamine-enolpyruvate reductase): The enolpyruvyl group is then reduced to a lactyl group by MurB in an NADPH-dependent reaction, yielding UDP-N-acetylmuramic acid (UDP-MurNAc).[7]

-

Mur Ligases (MurC, MurD, MurE, and MurF): A series of ATP-dependent ligases sequentially add amino acids to the lactyl moiety of UDP-MurNAc to form the pentapeptide side chain.[7] This process involves the addition of L-alanine (MurC), D-glutamic acid (MurD), a diamino acid (like meso-diaminopimelic acid or L-lysine, by MurE), and finally a D-alanyl-D-alanine dipeptide (MurF).[7][14] The resulting molecule is the key cytoplasmic precursor, UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[3]

Membrane-Associated and Periplasmic Stages

The UDP-MurNAc-pentapeptide is then transported to the inner leaflet of the cytoplasmic membrane, where it is attached to a lipid carrier, undecaprenyl phosphate (C55-P).

-

MraY (Phospho-N-acetylmuramoyl-pentapeptide transferase): This integral membrane protein catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to C55-P, forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide (Lipid I) and releasing UMP.[3][15]

-

MurG (UDP-N-acetylglucosamine-N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase): In the final intracellular step, MurG transfers a GlcNAc residue from UDP-GlcNAc to Lipid I, forming the complete disaccharide-pentapeptide monomer, Lipid II.[2][3]

-

Flippase (MurJ): Lipid II is then transported across the cytoplasmic membrane to the periplasmic space by the flippase MurJ.[3]

-

Transglycosylation and Transpeptidation: In the periplasm, penicillin-binding proteins (PBPs) catalyze the polymerization of the glycan strands (transglycosylation) by incorporating the disaccharide unit of Lipid II into the growing peptidoglycan chain.[1] Subsequently, the peptide side chains are cross-linked (transpeptidation), a reaction also mediated by PBPs, which gives the peptidoglycan layer its characteristic strength and rigidity.[1][16]

Quantitative Data

The following table summarizes key quantitative data for enzymes involved in the initial cytoplasmic stages of peptidoglycan synthesis.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Intracellular Concentration (Precursor) |

| GlmU (acetyltransferase) | Mycobacterium tuberculosis | Acetyl-CoA | 130 ± 10 | 12.0 ± 0.3 | - |

| GlcN-1-P | 30 ± 2 | ||||

| MurA | Escherichia coli | UDP-GlcNAc | 30 - 60 | - | UDP-GlcNAc: ~100 µM[17] |

| PEP | 10 - 20 | UDP-GlcNAc-enolpyruvate: ~2 µM[17] |

Note: Kinetic parameters can vary depending on the experimental conditions and the specific bacterial species.

Experimental Protocols

Whole-Cell Assay for Peptidoglycan Biosynthesis

This protocol is adapted from a method utilizing osmotically stabilized E. coli cells to measure the incorporation of radiolabeled UDP-GlcNAc into peptidoglycan.[18]

Objective: To screen for inhibitors of the entire peptidoglycan synthesis pathway.

Materials:

-

Escherichia coli cells

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 M sucrose

-

[¹⁴C]UDP-GlcNAc (radiolabeled substrate)

-

ATP, phosphoenolpyruvate (PEP)

-

Test compounds (potential inhibitors)

-

Scintillation fluid

-

Filtration apparatus

Procedure:

-

Cell Preparation: Grow E. coli to mid-log phase. Harvest cells by centrifugation and wash with Buffer A. Resuspend the cell pellet in Buffer A and subject to a freeze-thaw cycle to permeabilize the cells.

-

Reaction Mixture: Prepare a reaction mixture containing Buffer A, ATP, PEP, and the permeabilized E. coli cells (approximately 0.2 mg wet weight per reaction).

-

Initiation: Start the reaction by adding [¹⁴C]UDP-GlcNAc to the mixture. For inhibitor screening, pre-incubate the cell mixture with the test compound before adding the radiolabeled substrate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 25 minutes), ensuring the reaction is within the linear range of product formation.

-

Termination and Precipitation: Stop the reaction by adding an equal volume of 8% SDS and boiling for 5 minutes. Cool the samples on ice and add 10% trichloroacetic acid (TCA) to precipitate the peptidoglycan.

-

Filtration and Washing: Collect the precipitated peptidoglycan on a glass fiber filter. Wash the filter extensively with 5% TCA and then with ethanol to remove unincorporated radioactivity.

-

Quantification: Place the dried filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in samples with test compounds to a control sample without any inhibitor to determine the percent inhibition.

In Vitro Glycosyltransferase Assay

This protocol outlines a method to measure the activity of glycosyltransferases (like MurG) that utilize Lipid I and UDP-GlcNAc.[19]

Objective: To specifically measure the formation of Lipid II from Lipid I and UDP-GlcNAc.

Materials:

-

Purified MurG enzyme

-

Lipid I substrate

-

Radiolabeled UDP-[¹⁴C]GlcNAc

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 0.5% Triton X-100)

-

Butanol

-

Scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified MurG enzyme, and Lipid I.

-

Reaction Initiation: Start the reaction by adding UDP-[¹⁴C]GlcNAc.

-

Incubation: Incubate at 37°C for a specified time.

-

Extraction: Stop the reaction by adding an equal volume of butanol. Vortex vigorously and centrifuge to separate the phases. The lipid-linked product (Lipid II) will partition into the butanol (upper) phase, while the unreacted UDP-[¹⁴C]GlcNAc remains in the aqueous (lower) phase.

-

Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, evaporate the butanol, add scintillation fluid, and measure the radioactivity.

-

Analysis: Calculate the amount of Lipid II formed based on the specific activity of the radiolabeled substrate.

Visualizations

Pathway Diagrams

Caption: Cytoplasmic synthesis of the peptidoglycan precursor UDP-MurNAc-pentapeptide.

References

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme structures of the bacterial peptidoglycan and wall teichoic acid biogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of Acetyl Transfer Catalyzed by Mycobacterium tuberculosis GlmU - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and function of GlmU from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of the E. coli bifunctional GlmU acetyltransferase active site with substrates and products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 13. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. Penicillin - Wikipedia [en.wikipedia.org]

- 17. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Source of UDP-N-acetyl-D-glucosamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-N-acetyl-D-glucosamine (UDP-GlcNAc) is a pivotal nucleotide sugar that serves as a fundamental building block for a vast array of complex carbohydrates and glycoconjugates in all domains of life. Its biosynthesis is intricately linked to cellular nutrient status, and its availability is a critical determinant for vital cellular processes, including protein glycosylation, signaling, and cell wall synthesis. This technical guide provides a comprehensive overview of the biological wellspring of UDP-GlcNAc, detailing its biosynthesis, the enzymes involved, and its regulation. Furthermore, it offers insights into the experimental methodologies used to study this essential metabolite, catering to the needs of researchers and professionals in the fields of biochemistry, cell biology, and drug development.

The Hexosamine Biosynthetic Pathway (HBP): The Core of UDP-GlcNAc Synthesis

The primary route for the de novo synthesis of UDP-GlcNAc is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism, positioning UDP-GlcNAc as a key sensor of the cell's nutritional state.[1][2][3] The HBP consists of four enzymatic steps that convert fructose-6-phosphate, a glycolytic intermediate, into UDP-GlcNAc.[2]

Enzymes of the Hexosamine Biosynthetic Pathway

The synthesis of UDP-GlcNAc is catalyzed by a series of four enzymes:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate.[4]

-

Glucosamine-phosphate N-acetyltransferase (GNA) / GNPNAT1: This enzyme acetylates glucosamine-6-phosphate using acetyl-CoA as the donor, yielding N-acetylglucosamine-6-phosphate.

-

N-acetylglucosamine-phosphate mutase (AGM) / PGM3: AGM catalyzes the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate.[5]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP) / UAP1: The final step involves the formation of UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP, catalyzed by UAP1.[6]

Visualizing the Hexosamine Biosynthetic Pathway

Quantitative Data on UDP-GlcNAc Biosynthesis

Understanding the quantitative aspects of UDP-GlcNAc synthesis is crucial for modeling cellular metabolism and designing therapeutic interventions. This section provides a summary of key quantitative data related to the HBP.

Enzyme Kinetic Parameters

The kinetic properties of the HBP enzymes determine the flux through the pathway. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| GFAT1 (human) | Fructose-6-Phosphate | 7 µM | 0.2 µmol/min/mg | Recombinant Human | [7][8] |

| Glutamine | - | - | |||

| GNA/GNPNAT1 | Glucosamine-6-Phosphate | - | - | - | - |

| Acetyl-CoA | - | - | |||

| AGM/PGM3 (human) | N-acetylglucosamine-6-phosphate | 90 µM | - | Recombinant Human | [9] |

| UAP1 (human) | N-acetylglucosamine-1-phosphate | - | - | - | - |

| UTP | - | - |

Cellular Concentrations of UDP-GlcNAc

The intracellular concentration of UDP-GlcNAc can vary significantly depending on the cell type and metabolic state. These levels are tightly regulated to meet the cell's demand for glycosylation and other processes.

| Cell Line | UDP-GlcNAc Concentration (pmol/106 cells) |

| 293T | ~100 |

| NIH/3T3 | ~60 |

| HCT116 | ~150 |

| AML12 | ~200 |

| Hepa1-6 | ~250 |

| HeLa | ~520 |

| Primary mouse fibroblasts | ~80 |

Data adapted from Sunden et al. (2023) as presented in a related research publication.

UDP-GlcNAc as a Signaling Molecule: The O-GlcNAcylation Pathway

Beyond its role as a biosynthetic precursor, UDP-GlcNAc is a critical substrate for a dynamic post-translational modification known as O-linked β-N-acetylglucosamine (O-GlcNAc) cycling. This process involves the addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins. O-GlcNAcylation is a key regulatory mechanism that rivals phosphorylation in its scope and importance, influencing a wide range of cellular processes.[10][11][12]

Key Enzymes of O-GlcNAcylation

Two highly conserved enzymes govern the O-GlcNAc cycle:

-

O-GlcNAc Transferase (OGT): OGT catalyzes the transfer of GlcNAc from UDP-GlcNAc onto target proteins.[10][11]

-

O-GlcNAcase (OGA): OGA removes the GlcNAc modification, allowing for dynamic regulation.[10][11]

The activity of OGT is highly sensitive to the intracellular concentration of UDP-GlcNAc, making the O-GlcNAcylation of proteins a direct readout of the cell's metabolic state.[13]

Upstream and Downstream Signaling of O-GlcNAcylation

The O-GlcNAcylation pathway integrates a multitude of signaling inputs and regulates a vast network of downstream effectors.

Experimental Protocols for Studying UDP-GlcNAc

Accurate quantification and analysis of UDP-GlcNAc are essential for understanding its role in cellular physiology and pathology. This section details key experimental protocols for the study of this important metabolite.

Quantification of UDP-GlcNAc by Enzymatic Microplate Assay

This method provides a sensitive and specific means to quantify UDP-GlcNAc from cell and tissue extracts.[13]

1. Metabolite Extraction:

-

For Adherent Cells:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 80% methanol.

-

Scrape cells and transfer the suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

-

-

For Tissues:

-

Flash-freeze the tissue in liquid nitrogen immediately after dissection.

-

Homogenize the frozen tissue in a pre-chilled tube with ice-cold 80% methanol.

-

Proceed with the same incubation and centrifugation steps as for adherent cells.

-

2. Enzymatic Assay Principle:

The assay is based on the OGT-catalyzed transfer of GlcNAc from UDP-GlcNAc in the sample to a specific peptide substrate. The resulting O-GlcNAcylated peptide is then detected using an antibody specific for the O-GlcNAc modification, often in an ELISA-like format.

3. Assay Procedure (Microplate Format):

-

Coat a high-binding microplate with a synthetic peptide substrate (e.g., a peptide containing multiple O-GlcNAcylation sites).

-

Block non-specific binding sites.

-

Prepare a standard curve of known UDP-GlcNAc concentrations.

-

Reconstitute the dried metabolite extracts and standards in the assay buffer.

-

Add the samples and standards to the coated wells.

-

Initiate the reaction by adding a master mix containing recombinant OGT.

-

Incubate to allow the O-GlcNAcylation reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification.

-

Incubate and wash.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Calculate the UDP-GlcNAc concentration in the samples by interpolating from the standard curve.

Metabolic Flux Analysis of UDP-GlcNAc using Stable Isotope Tracing

Stable isotope tracing coupled with mass spectrometry or NMR is a powerful technique to elucidate the dynamics of UDP-GlcNAc biosynthesis and its contribution to various metabolic pathways.[14][15]

1. Experimental Workflow:

References

- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 2. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGM3 mutations cause a congenital disorder of glycosylation with severe immunodeficiency and skeletal dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UAP1 is overexpressed in prostate cancer and is protective against inhibitors of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 12. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to UDP-N-acetylglucosamine Disodium: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Uridine Diphosphate N-acetylglucosamine Disodium Salt (UDP-GlcNAc Disodium), a pivotal molecule at the intersection of metabolism and cellular signaling. This document details its chemical structure, physicochemical properties, and its crucial role as the donor substrate for O-GlcNAc transferase (OGT). Furthermore, it delves into its involvement in significant signaling pathways and provides detailed experimental protocols for its study, making it an essential resource for professionals in drug development and biomedical research.

Chemical Structure and Physicochemical Properties

UDP-GlcNAc disodium is a nucleotide sugar that serves as a fundamental building block in the biosynthesis of glycoproteins, proteoglycans, and glycolipids.[1] It is the direct donor of N-acetylglucosamine (GlcNAc) for post-translational modification of proteins, a process known as O-GlcNAcylation.

The chemical structure consists of a uridine monophosphate (UMP) molecule linked via a pyrophosphate bridge to N-acetylglucosamine. The disodium salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of UDP-N-acetylglucosamine Disodium

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₅N₃Na₂O₁₇P₂ | [2] |

| Molecular Weight | 651.32 g/mol | [2] |

| CAS Number | 91183-98-1 | [2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Water: 50 mg/mLPBS (pH 7.2): 10 mg/mLDMSO: 150 mg/mL | [2][4][5] |

| λmax | 262 nm | [4] |

| Storage Temperature | -20°C | [3] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Stock solutions are stable for up to 3 months at -20°C. The compound is unstable in solutions, so freshly prepared solutions are recommended. | [2][4][5] |

Biological Significance: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation

UDP-GlcNAc is the end-product of the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. This pathway's output, UDP-GlcNAc, directly links nutrient availability to cellular signaling through the process of O-GlcNAcylation.

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[6] This process is catalyzed by O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor. The removal of the O-GlcNAc modification is catalyzed by O-GlcNAcase (OGA). This rapid cycling of O-GlcNAc allows cells to respond swiftly to changes in nutrient status and stress levels.

Role in Cellular Signaling Pathways

The levels of UDP-GlcNAc, and consequently O-GlcNAcylation, have profound effects on numerous signaling pathways, thereby influencing a wide range of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including diabetes, cancer, and neurodegenerative disorders.[7][8]

Insulin Signaling

O-GlcNAcylation plays a critical role in modulating the insulin signaling pathway. Elevated levels of O-GlcNAc on key signaling proteins, such as the insulin receptor substrate (IRS), PI3K, and Akt, can lead to decreased phosphorylation and subsequent attenuation of the insulin signal.[9][10] This mechanism is a key contributor to the development of insulin resistance, a hallmark of type 2 diabetes.[7]

MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Recent studies have shown a positive correlation between activated MAPK/ERK signaling and hyper-O-GlcNAcylation in various cancers.[11] The MAPK/ERK pathway can upregulate OGT expression, leading to increased global O-GlcNAcylation, which in turn can enhance cancer cell proliferation and anchorage-independent growth.[11][12]

References

- 1. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. UDP-a-D-N-Acetylglucosamine, Disodium Salt [sigmaaldrich.com]

- 3. UDP-ALPHA-D-N-ACETYLGLUCOSAMINE, DISODIUM SALT CAS#: 91183-98-1 [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

- 6. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MAPK/ERK signaling pathway-induced hyper-O-GlcNAcylation enhances cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Central Role of UDP-GlcNAc in Metabolic Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical nexus in cellular metabolism, acting as a key sensor of the cell's nutrient status. Synthesized through the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism, UDP-GlcNAc levels directly reflect the availability of these essential building blocks. The primary downstream effector of UDP-GlcNAc is the post-translational modification known as O-GlcNAcylation, a dynamic and reversible process that modulates the function of a vast array of intracellular proteins. This technical guide provides an in-depth exploration of the function of UDP-GlcNAc in metabolic regulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support advanced research and drug development endeavors.

Introduction: UDP-GlcNAc as a Master Metabolic Sensor

Cellular metabolism is a complex and highly regulated network of biochemical reactions that ensures energy production and the synthesis of essential macromolecules. At the heart of this network lies a sophisticated nutrient-sensing system that allows cells to adapt to fluctuations in nutrient availability. A key player in this system is UDP-GlcNAc.[1][2][3] Approximately 2-5% of cellular glucose is shunted into the hexosamine biosynthetic pathway (HBP) to produce UDP-GlcNAc.[4][5] This pathway also utilizes glutamine, acetyl-CoA, and UTP, making UDP-GlcNAc a unique integrator of carbohydrate, amino acid, fatty acid, and nucleotide metabolism.[6][7][8]

The intracellular concentration of UDP-GlcNAc is therefore a direct readout of the cell's metabolic state.[4][5] This "nutrient sensing" capability is primarily transduced through the process of O-GlcNAcylation. O-GlcNAc transferase (OGT) utilizes UDP-GlcNAc to add a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][9] This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of the sugar.[1] The dynamic interplay between OGT and OGA, dictated by UDP-GlcNAc availability, regulates the function of thousands of proteins involved in signaling, transcription, and metabolism. Dysregulation of UDP-GlcNAc levels and O-GlcNAcylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[9][10]

The Hexosamine Biosynthetic Pathway (HBP): The Engine of UDP-GlcNAc Production

The synthesis of UDP-GlcNAc occurs through the HBP, a four-step enzymatic pathway. Understanding the regulation of this pathway is fundamental to comprehending the role of UDP-GlcNAc in metabolic control.

-

Step 1: Glutamine:Fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the HBP. It converts fructose-6-phosphate (from glycolysis) and glutamine to glucosamine-6-phosphate.[6] GFAT is subject to feedback inhibition by UDP-GlcNAc.[10]

-

Step 2: Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), using acetyl-CoA as the acetyl donor.

-

Step 3: N-acetylglucosamine-phosphate mutase (PGM3/AGM1) : PGM3 catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

Step 4: UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : The final step involves the formation of UDP-GlcNAc from GlcNAc-1-P and UTP.

In addition to the de novo synthesis via the HBP, cells can also utilize a salvage pathway to generate UDP-GlcNAc from free GlcNAc.

Figure 1: The Hexosamine Biosynthetic Pathway (HBP).

O-GlcNAcylation: Translating Nutrient Status into Cellular Responses

UDP-GlcNAc serves as the donor substrate for O-GlcNAc transferase (OGT), which attaches a single N-acetylglucosamine (O-GlcNAc) moiety to serine or threonine residues of target proteins. This modification is dynamic and is removed by O-GlcNAcase (OGA). The interplay between OGT and OGA modulates the activity, stability, localization, and interaction of thousands of intracellular proteins.

Key signaling pathways are profoundly influenced by O-GlcNAcylation, including:

-

Insulin Signaling : Key components of the insulin signaling pathway, including IRS-1, PI3K, and Akt, are O-GlcNAcylated. Increased O-GlcNAcylation under hyperglycemic conditions can lead to insulin resistance.

-

mTOR Signaling : The mTOR pathway, a central regulator of cell growth and metabolism, is interconnected with O-GlcNAcylation. OGT itself can be regulated by mTOR, and O-GlcNAcylation can modulate the activity of mTOR signaling components.

-

AMPK Signaling : AMPK, the cellular energy sensor, is also regulated by O-GlcNAcylation. There is a reciprocal negative feedback loop between AMPK and OGT, where AMPK can phosphorylate and regulate OGT, while O-GlcNAcylation can inhibit AMPK activation.

Figure 2: O-GlcNAcylation Signaling Cascade.

Data Presentation: Quantitative Insights into UDP-GlcNAc Metabolism

A quantitative understanding of the components of the HBP and O-GlcNAcylation machinery is essential for building accurate models of metabolic regulation. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular UDP-GlcNAc Concentrations

| Cell Line/Tissue | UDP-GlcNAc Concentration (pmol/106 cells or pmol/mg tissue) | Reference(s) |

| 293T | 120 ± 20 | [11] |

| NIH/3T3 | 60 ± 10 | [11] |

| HCT116 | 150 ± 30 | [11] |

| AML12 | 320 ± 40 | [11][12] |

| Hepa1-6 | 280 ± 50 | [11] |

| HeLa | 520 ± 60 | [11] |

| Primary Mouse Fibroblasts | 90 ± 15 | [11] |

| Mouse Brain Tissue | 62 pmol/mg | [11] |

| Mouse Liver Tissue | ~150 µM | [12] |

| Mouse Skeletal Muscle | 10 - 35 µM | [12] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference(s) |

| HBP Enzymes | |||||

| GFAT | Fructose-6-Phosphate | Data not available | Data not available | Data not available | |

| Glutamine | Data not available | Data not available | Data not available | ||

| GNA1 | Glucosamine-6-Phosphate | Data not available | Data not available | Data not available | |

| Acetyl-CoA | Data not available | Data not available | Data not available | ||

| PGM3 (AGM) | GlcNAc-1-Phosphate | 90 µM | Not reported | Recombinant | [1] |

| UAP1 (AGX1) | GlcNAc-1-Phosphate | Data not available | Data not available | Data not available | |

| UTP | Data not available | Data not available | Data not available | ||

| O-GlcNAcylation Enzymes | |||||

| OGT | UDP-GlcNAc | 0.5 - 20 µM (substrate-dependent) | Not reported | Recombinant Human | [1][9] |

| Peptide Substrates | Varies widely | Not reported | Recombinant Human | [1][9] |

Experimental Protocols: Methodologies for Studying UDP-GlcNAc and O-GlcNAcylation

This section provides detailed methodologies for key experiments cited in the study of UDP-GlcNAc and O-GlcNAcylation.

Quantification of Intracellular UDP-GlcNAc

Method 1: High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of UDP-GlcNAc from other nucleotides and sugar nucleotides.

-

Cell Lysis and Metabolite Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

HPLC Analysis:

-

Use an anion-exchange or reversed-phase column.

-

Employ a gradient of a suitable buffer system (e.g., potassium phosphate with an ion-pairing agent) to separate the nucleotides.

-

Detect UDP-GlcNAc by UV absorbance at 262 nm.

-

Quantify by comparing the peak area to a standard curve of known UDP-GlcNAc concentrations.

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and specificity for UDP-GlcNAc quantification.

-

Sample Preparation:

-

Follow the same extraction procedure as for HPLC.

-

-

LC-MS Analysis:

-

Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Perform mass spectrometry in negative ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) for UDP-GlcNAc.

-

For absolute quantification, use a stable isotope-labeled internal standard.

-

Detection and Analysis of O-GlcNAcylation

Method 1: Chemoenzymatic Labeling

This method allows for the specific labeling and subsequent detection or enrichment of O-GlcNAcylated proteins.

-

Labeling Reaction:

-

Incubate cell lysate or purified protein with a mutant galactosyltransferase (Y289L GalT) and a UDP-GalNAc analog containing a bioorthogonal handle (e.g., an azide or alkyne).

-

-

Click Chemistry:

-

React the incorporated bioorthogonal handle with a corresponding probe (e.g., biotin-alkyne or a fluorescent dye-azide) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

-

-

Detection/Enrichment:

-

Detect labeled proteins by western blot using an antibody against the probe (e.g., streptavidin-HRP for biotin).

-

Enrich labeled proteins using affinity purification (e.g., streptavidin beads for biotinylated proteins) for subsequent mass spectrometry analysis.

-

Figure 3: Chemoenzymatic Labeling Workflow.

Method 2: Immunoprecipitation and Western Blot

This is a classic method to study the O-GlcNAcylation of a specific protein of interest.

-

Cell Lysis:

-

Lyse cells in a buffer containing protease and OGA inhibitors.

-

-

Immunoprecipitation:

-

Incubate the lysate with an antibody specific to the protein of interest.

-

Capture the antibody-protein complex using Protein A/G beads.

-

-

Western Blot:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Transfer proteins to a membrane and probe with an O-GlcNAc-specific antibody (e.g., RL2 or CTD110.6).

-

Detect with a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

UDP-GlcNAc Flux Analysis using Isotopic Labeling

This method allows for the measurement of the rate of UDP-GlcNAc synthesis.

-

Stable Isotope Labeling:

-

Culture cells in a medium containing a stable isotope-labeled precursor, such as 13C-glucose.

-

-

Time-Course Experiment:

-

Harvest cells at different time points after the introduction of the labeled precursor.

-

-

Metabolite Extraction and LC-MS Analysis:

-

Extract metabolites as described in section 5.1.

-